1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-3-piperidinecarboxamide
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Overview
Description
1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H27N3O3S and its molecular weight is 305.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.17731291 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Substitution Reactions
1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-3-piperidinecarboxamide is related to compounds that undergo nucleophilic substitution reactions. For instance, Sekiguchi, Horie, and Suzuki (1988) studied aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalene with primary or secondary amines, highlighting the reactivity of dimethylamino groups in such contexts S. Sekiguchi, T. Horie, T. Suzuki, 1988.
Synthesis of O-Substituted Derivatives
Khalid et al. (2013) synthesized O-substituted derivatives of a related compound, 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine, showcasing the process of coupling and substitution in the presence of sodium hydride and dimethyl formamide to achieve a series of O-substituted derivatives with potential bioactivity H. Khalid et al., 2013.
Heterocyclic Syntheses
Martin, Meth–Cohn, and Suschitzky (1974) explored heterocyclic syntheses involving compounds with dimethylamino groups. Their work includes the preparation of various ortho-dialkylamino-benzenesulphonyl azides and their thermal decomposition to yield mesoionic spirobenzothiadiazoles, providing insights into the thermal properties and reaction mechanisms of these compounds John R. Martin, O. Meth–Cohn, H. Suschitzky, 1974.
Antibacterial Activity of Sulfonamides
Ajani et al. (2013) synthesized a series of N,N-diethyl amide bearing sulfonamides, investigating their antimicrobial activity. This research highlights the potential of sulfonamide derivatives, including compounds related to this compound, as antibacterial agents O. Ajani et al., 2013.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-methylbutan-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3S/c1-6-13(2,3)14-12(17)11-8-7-9-16(10-11)20(18,19)15(4)5/h11H,6-10H2,1-5H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGBNSBJUJFURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CCCN(C1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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